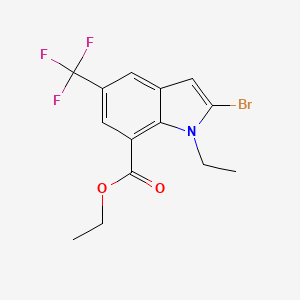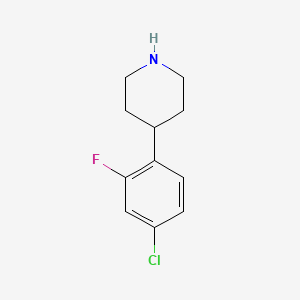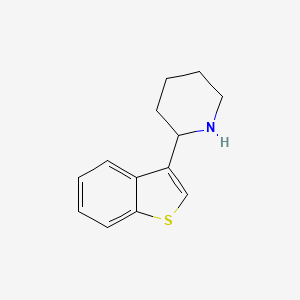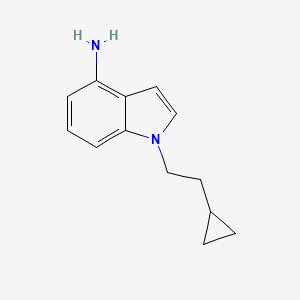
6-Acetylpyridine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetylpyridine-3-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an acetyl group attached to the pyridine ring at the 6th position and a sulfonyl chloride group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 6-acetylpyridine. One common method includes the reaction of 6-acetylpyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3rd position of the pyridine ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
For industrial production, a more scalable method involves the use of phosphorus pentachloride as a chlorinating agent. In this process, 6-acetylpyridine-3-sulfonic acid is reacted with phosphorus pentachloride in a suitable solvent such as chlorobenzene or trifluoromethylbenzene. The reaction mixture is then subjected to distillation under reduced pressure to purify the this compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Acylation: The acetyl group can participate in acylation reactions, forming ketones or esters.
Reduction: The compound can be reduced to form corresponding sulfonyl hydrides or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Acylation: Reagents such as acetic anhydride or acetyl chloride are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Ketones and Esters: Resulting from acylation reactions.
Sulfonyl Hydrides: Produced through reduction reactions
Applications De Recherche Scientifique
6-Acetylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 6-Acetylpyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide derivatives. These reactions can modify the activity of biomolecules or create new compounds with desired properties. The acetyl group can also participate in various acylation reactions, further expanding the compound’s utility in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the acetyl group, making it less versatile in acylation reactions.
6-Methylpyridine-3-sulfonyl chloride: Contains a methyl group instead of an acetyl group, affecting its reactivity and applications.
Tosyl chloride (p-Toluenesulfonyl chloride): Commonly used sulfonyl chloride with a toluene ring, differing in structure and reactivity.
Uniqueness
6-Acetylpyridine-3-sulfonyl chloride is unique due to the presence of both the acetyl and sulfonyl chloride groups, which provide dual functionality. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds .
Propriétés
Formule moléculaire |
C7H6ClNO3S |
|---|---|
Poids moléculaire |
219.65 g/mol |
Nom IUPAC |
6-acetylpyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO3S/c1-5(10)7-3-2-6(4-9-7)13(8,11)12/h2-4H,1H3 |
Clé InChI |
BKQYYADSJNLKIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC=C(C=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)



![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)





![1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13528121.png)


![Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})aminetrihydrochloride](/img/structure/B13528130.png)
